4-(1-Piperidinylmethyl)-benzoic acid
Description
4-(1-Piperidinylmethyl)-benzoic acid (CAS 159691-33-5) is a benzoic acid derivative featuring a piperidine ring connected via a methylene bridge to the para position of the aromatic core. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol . The compound’s structure combines the carboxylic acid’s polarity with the piperidine moiety’s basicity, making it a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring both hydrophobic and hydrophilic interactions.
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKMTFUZGYEPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106261-47-6 | |
| Record name | 4-(piperidin-1-ylmethyl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Substituted Piperidine/Piperazine Derivatives
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Piperidine vs. Piperazine : Piperidine (6-membered ring with one N) confers moderate basicity, while piperazine (two N atoms) increases polarity and hydrogen-bonding capacity, as seen in 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid .
- Halogen Substitutions : Bromine and iodine at the meta position () introduce steric bulk and electron-withdrawing effects, altering electronic density and reactivity. Iodine’s larger size may enhance binding to hydrophobic pockets in proteins .
Physicochemical and Pharmacokinetic Implications
- Solubility : The HCl salt form of this compound () improves aqueous solubility compared to free acids like the methyl ester derivative in .
- Acidity/Basicity : Piperazine derivatives (e.g., 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid) exhibit higher basicity (pKa ~8–9) than piperidine analogs (pKa ~10–11), affecting ionization and membrane permeability .
- Bioavailability : Esterification (e.g., methyl ester in ) masks the carboxylic acid, enhancing oral absorption but requiring enzymatic hydrolysis for activation .
Preparation Methods
Step 1: Alkylation of Bromomethylbenzoic Acid Methyl Ester
Reagents and Conditions
- Starting Material : 4-Bromomethylbenzoic acid methyl ester
- Nucleophile : Piperidine (1.2 equivalents)
- Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$, 2 equivalents)
- Solvent : Tetrahydrofuran (THF)
- Temperature : Room temperature (20–25°C)
- Reaction Time : Until completion (monitored by TLC)
Procedure
A mixture of 4-bromomethylbenzoic acid methyl ester (1 mmol), piperidine (1.2 mmol), and $$ \text{K}2\text{CO}3 $$ (2 mmol) in THF is stirred at room temperature. The reaction progress is tracked via thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(piperidin-1-ylmethyl)benzoic acid methyl ester as a crude product.
Key Considerations
- Solvent Choice : THF facilitates nucleophilic substitution by solubilizing both the ester and piperidine.
- Base Role : $$ \text{K}2\text{CO}3 $$ neutralizes HBr generated during the alkylation, driving the reaction forward.
- Yield : The alkylation step proceeds in near-quantitative yield, though purification is typically deferred to the hydrolysis stage.
Step 2: Hydrolysis to the Carboxylic Acid
Reagents and Conditions
- Starting Material : 4-(Piperidin-1-ylmethyl)benzoic acid methyl ester
- Base : Sodium hydroxide ($$ \text{NaOH} $$, 1.5 equivalents)
- Solvent System : Methanol-water (1:1 v/v)
- Temperature : Room temperature
- Reaction Time : Overnight (~12 hours)
Procedure
The methyl ester intermediate is dissolved in a methanol-water mixture, and $$ \text{NaOH} $$ is added. After stirring overnight, methanol is evaporated under reduced pressure, and the residual aqueous phase is acidified to pH 5 with dilute HCl. The precipitated 4-(1-piperidinylmethyl)-benzoic acid is collected via filtration, washed with cold water, and dried under vacuum.
Yield and Purity
- Isolated Yield : 65% (over two steps from 4-bromomethylbenzoic acid methyl ester)
- Purity : >95% (confirmed by HPLC and $$ ^1\text{H} $$-NMR)
Analytical Characterization
The structural integrity of this compound is validated through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1\text{H} $$-NMR (DMSO-$$ d6 $$) :
$$ \delta $$ 12.50 (s, 1H, COOH), 7.85 (d, $$ J = 8.0 $$ Hz, 2H, Ar-H), 7.40 (d, $$ J = 8.0 $$ Hz, 2H, Ar-H), 3.50 (s, 2H, CH$$2$$-N), 2.30–2.50 (m, 4H, piperidine-H), 1.40–1.60 (m, 6H, piperidine-H). - $$ ^{13}\text{C} $$-NMR :
$$ \delta $$ 167.8 (COOH), 140.2 (Ar-C), 129.5 (Ar-CH), 127.3 (Ar-CH), 58.1 (CH$$2$$-N), 54.3 (piperidine-C), 25.9 (piperidine-CH$$2$$).
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Isomeric Byproducts
During synthesis, positional isomers (2- and 3-substituted analogs) may form if the starting bromomethylbenzoic acid ester is impure. A comparative study reports the following yields:
| Isomer | Yield (%) |
|---|---|
| 4-Substituted | 65 |
| 3-Substituted | 59 |
| 2-Substituted | 68 |
The lower yield for the 3-substituted isomer is attributed to steric hindrance during alkylation.
Industrial Scalability and Challenges
The alkylation-hydrolysis route is amenable to scale-up, with considerations:
- Cost Efficiency : Piperidine and THF are commercially available at scale.
- Waste Management : Aqueous workup minimizes organic solvent waste.
- Purification : Recrystallization from methanol ensures high purity without chromatography.
Q & A
Q. What statistical approaches validate the reproducibility of synthetic protocols?
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